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Compound of Interest

Compound Name: 2-Amino-5-(trifluoromethyl)phenol

Cat. No.: B1590969

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-
(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2-Amino-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest
in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its
structure is characterized by a phenol ring substituted with an amino group, a hydroxyl group,
and a trifluoromethyl group. This unique combination of functional groups imparts a distinct
reactivity profile and makes it a valuable intermediate for the synthesis of more complex
molecules.[1] The presence of the trifluoromethyl (-CF3) moiety is particularly noteworthy, as
this group is widely employed in drug design to enhance crucial properties such as metabolic
stability, lipophilicity, and binding affinity to biological targets.[2][3][4] This guide provides a
comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and
applications of this important chemical intermediate.

Molecular and Physicochemical Properties

The fundamental properties of 2-Amino-5-(trifluoromethyl)phenol are summarized below.
This data is essential for its identification, handling, and use in quantitative experimental
setups.
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Property Value Source(s)
CAS Number 454-82-0 [11[5]16]
Molecular Formula C7HeFsNO [1][5][6]
Molecular Weight 177.12 g/mol [1][5]
2-amino-5-
IUPAC Name _ [5]
(trifluoromethyl)phenol
2-Hydroxy-4-
(trifluoromethyl)aniline, 4-
Synonyms ) [5]
Amino-3-
hydroxybenzotrifluoride
Boiling Point 233.8°C (at 760 mmHg) [1]
Density 1.432 g/cm3 [1]
C1=CC(=C(C=C1C(F)
SMILES [5]
(F)F)O)N
ILZRAAUVZAXXKZ-
InChiKey [5]
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graph "chemical structure" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"]1;

// Define nodes for atoms

Cl [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N [label="NH:2", fontcolor="#34A853"];
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0 [label="0H", fontcolor="#EA4335"];
CF3 [label="CFs3", fontcolor="#4285F4"];

// Position nodes to form the benzene ring
Cl [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"1;

C3 [pos="-1.04,-0.6!'"];

C4 [pos="0,-1.2!"];

C5 [pos="1.04,-0.6!"];

C6 [pos="1.04,0.6!'"];

// Position functional groups
N [pos="2.08,1.2'"1;
0 [pos="-2.08,1.2!"];
CF3 [pos="0,-2.4'"];

// Draw bonds

Cl1 -- C2;
C2 -- C3;
C3 -- (4;
c4 -- C5;
C5 -- Cob;
c6 -- (C1;

// Double bonds (approximated with labels for simplicity in neato)
labl [label="=", pos="-0.52,0.9!"];

lab2 [label="=", pos="-1.04,0!"];

lab3 [label="=", pos="0.52,-0.9!"];

lab4 [label="=", pos="1.04,0!"];
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// Bonds to functional groups

Cl1 -- 0;
Co -- N;
C4 -- CF3;
}

Caption: 2D Structure of 2-Amino-5-(trifluoromethyl)phenol.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is critical. The following sections describe the expected
spectroscopic signatures for this molecule, which are essential for confirming its identity and
purity after synthesis or before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for unambiguous structure determination.[7]

e 1H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the
amine (NHz) protons, and the hydroxyl (OH) proton. The aromatic region will display a
complex splitting pattern due to the substitution. The electron-donating effects of the -NH:z
and -OH groups and the electron-withdrawing effect of the -CFs group will cause the
aromatic protons to have characteristic chemical shifts. The amine and hydroxyl proton
signals can be broad and their positions may vary depending on the solvent and
concentration.[8]

e 13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to each
carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as
a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic
carbons are significantly influenced by the attached functional groups.[8]

e 19F NMR: This is a crucial technique for any fluorinated compound. A single, sharp singlet is
expected for the -CFs group, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.[9]
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e O-H and N-H Stretching: Broad and intense absorption bands are expected in the region of
3200-3600 cm~1 corresponding to the O-H and N-H stretching vibrations.[9] The presence of
two peaks in this region could suggest a primary amine.[10]

o C-F Stretching: Strong, sharp absorption bands are characteristic of the C-F bonds in the
trifluoromethyl group, typically appearing in the 1100-1350 cm~1 region.

e Aromatic C=C Stretching: Medium to weak bands will appear in the 1450-1600 cm~1 range,
confirming the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.[9]

e Molecular lon Peak ([M]*): In Electron lonization (EI-MS), the molecular ion peak would be
observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the
molecule (~177.1).

o Fragmentation: Common fragmentation patterns would involve the loss of small, stable
molecules or radicals. The stability of the aromatic ring means that fragmentation will likely
be dominated by the substituents.

Synthesis and Chemical Reactivity
Plausible Synthetic Routes

While multiple synthetic strategies can be envisioned, two common approaches in industrial
and laboratory settings for analogous compounds include:

e Reduction of a Nitro Precursor: A widely used method for preparing aromatic amines is the
reduction of the corresponding nitro compound.[11] This would involve the synthesis of 2-
nitro-5-(trifluoromethyl)phenol, followed by its reduction using standard methods such as
catalytic hydrogenation (H2/Pd-C) or metal-acid reduction (e.g., Sn/HCI).

» Hydroxide Fusion of a Sulfonic Acid: Based on established industrial processes for
aminophenols, a plausible route involves the high-temperature reaction of an alkali metal salt
of an aminosulfonic acid with an alkali hydroxide.[11] This would start from 2-amino-5-
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(trifluoromethyl)benzenesulfonic acid and proceed via a nucleophilic aromatic substitution
mechanism.

Core Reactivity Principles

The reactivity of 2-Amino-5-(trifluoromethyl)phenol is governed by the interplay of its three
functional groups on the aromatic ring.

o Electrophilic Aromatic Substitution: The amino (-NHz) and hydroxyl (-OH) groups are potent
activating, ortho-, para-directing groups.[12][13] This means the benzene ring is highly
susceptible to electrophilic attack (e.g., halogenation, nitration) at the positions ortho and
para to these groups. The positions C4 and C6 (relative to the -OH group) are the most
activated sites.

« Influence of the -CFs Group: The trifluoromethyl group is strongly electron-withdrawing and
deactivating.[8] This electronic pull increases the acidity of the phenolic proton compared to
phenol itself and decreases the basicity of the amino group compared to aniline.

» Reactions of the Functional Groups: The amino group can undergo diazotization, acylation,
and alkylation. The phenolic hydroxyl group can be alkylated to form ethers or acylated to
form esters.

Caption: Logical relationship of functional groups and their influence on reactivity.

Applications in Research and Development

The primary value of 2-Amino-5-(trifluoromethyl)phenol lies in its role as a versatile building
block.[1]

o Pharmaceutical Synthesis: It serves as a key intermediate in the production of various Active
Pharmaceutical Ingredients (APIs).[1] The incorporation of the trifluoromethyl group is a
proven strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile, including
its metabolic stability and membrane permeability.[3][4]

o Agrochemicals: This compound is a precursor for pesticides and herbicides. The -CFs group
often contributes to the enhanced efficacy and stability of these crop protection agents.[1][3]
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o Material Science: Due to its unique electronic properties and multiple reactive sites, it is
utilized in the synthesis of novel polymers and specialty chemicals with potential applications
in advanced materials.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling and storage are paramount to ensure
laboratory safety. The information below is a summary and should be supplemented by a full
review of the Safety Data Sheet (SDS).[14]

e Hazard Identification:

o

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

o

Corrosivity: Causes severe skin burns and eye damage.

[¢]

Long-term Effects: Suspected of causing genetic defects and may cause damage to
organs through prolonged or repeated exposure.

[¢]

Environmental Hazard: Toxic to aquatic life with long-lasting effects.

 Recommended Handling Procedures:

o

Work in a well-ventilated area, preferably within a chemical fume hood.[14]

o

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves, safety goggles with side-shields, and a lab coat.[14]

o

Avoid the formation and inhalation of dust and aerosols.[14]

[¢]

Keep away from open flames and hot surfaces, as dust can be flammable.
o Storage Conditions:
o Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

o The compound is light-sensitive and should be protected from light.[1]
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o For long-term stability, it is recommended to handle and store the compound under an
inert gas atmosphere (e.g., nitrogen or argon).[1]

Conclusion

2-Amino-5-(trifluoromethyl)phenol is a high-value chemical intermediate whose utility is
derived from its unique trifunctional aromatic structure. Its strategic importance in the
pharmaceutical and agrochemical industries is primarily linked to the beneficial properties
imparted by the trifluoromethyl group. A thorough understanding of its physicochemical
properties, spectroscopic signatures, and reactivity is essential for any researcher or scientist
aiming to leverage this versatile building block for the synthesis of novel, high-performance
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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